molecular formula C22H21ClN2O2S B1248874 N-Methylwelwitindolinone C isothiocyanate

N-Methylwelwitindolinone C isothiocyanate

Cat. No. B1248874
M. Wt: 412.9 g/mol
InChI Key: ULCGNHFUBLOLRR-YLBNWIERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methylwelwitindolinone C isothiocyanate is a natural product found in Fischerella major with data available.

Scientific Research Applications

Total Synthesis and Key Transformations

Total Synthesis of (-)-N-methylwelwitindolinone C Isothiocyanate : A landmark achievement in the field of organic synthesis is the first total synthesis of (-)-N-methylwelwitindolinone C isothiocyanate. This synthesis is notable for its use of indolyne cyclization to construct the [4.3.1]-bicyclic scaffold and an intramolecular nitrene insertion to functionalize the C11 bridgehead carbon, which are critical steps in the formation of this complex natural product (Huters et al., 2011).

Concise Synthesis of the Bicyclic Scaffold : The development of a concise synthesis for the N-methylwelwitindolinone C isothiocyanate scaffold highlights the innovative approaches in assembling the core structure of this compound. The synthesis employs an indolyne cyclization method to efficiently construct the [4.3.1]-bicyclic ring system, which is a fundamental framework of the molecule (Tian et al., 2009).

Novel Synthesis Approaches

Chlorinative Oxabicycle Ring-Opening Strategy : The synthesis of N-methylwelwitindolinone B isothiocyanate showcases a novel chlorinative oxabicycle ring-opening strategy. This method is crucial for introducing the alkyl chloride motif, which poses a significant synthetic challenge due to its reactivity and placement within the molecule's structure (Weires et al., 2014).

Palladium-Catalyzed Tandem Enolate Coupling : A pivotal advancement in the total synthesis of (-)-N-methylwelwitindolinone C isothiocyanate is the application of a palladium-catalyzed tandem enolate allylation/arylation reaction. This technique enables the highly stereocontrolled construction of the bicyclo[4.3.1]decane ring system, demonstrating the potential of palladium catalysis in complex molecule synthesis (Komine et al., 2015).

properties

Product Name

N-Methylwelwitindolinone C isothiocyanate

Molecular Formula

C22H21ClN2O2S

Molecular Weight

412.9 g/mol

IUPAC Name

(2S,3S,6R,8R)-4-chloro-3-ethenyl-2-isothiocyanato-3,7,7,10-tetramethyl-10-azatetracyclo[6.6.1.12,6.011,15]hexadeca-1(15),4,11,13-tetraene-9,16-dione

InChI

InChI=1S/C22H21ClN2O2S/c1-6-21(4)15(23)10-13-18(26)22(21,24-11-28)12-8-7-9-14-16(12)17(20(13,2)3)19(27)25(14)5/h6-10,13,17H,1H2,2-5H3/t13-,17+,21+,22+/m0/s1

InChI Key

ULCGNHFUBLOLRR-YLBNWIERSA-N

Isomeric SMILES

C[C@]1(C(=C[C@H]2C(=O)[C@@]1(C3=C4[C@@H](C2(C)C)C(=O)N(C4=CC=C3)C)N=C=S)Cl)C=C

Canonical SMILES

CC1(C2C=C(C(C(C2=O)(C3=C4C1C(=O)N(C4=CC=C3)C)N=C=S)(C)C=C)Cl)C

synonyms

N-Me-WC-NCS
N-methylwelwitindolinone C isothiocyanate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methylwelwitindolinone C isothiocyanate
Reactant of Route 2
Reactant of Route 2
N-Methylwelwitindolinone C isothiocyanate
Reactant of Route 3
Reactant of Route 3
N-Methylwelwitindolinone C isothiocyanate
Reactant of Route 4
Reactant of Route 4
N-Methylwelwitindolinone C isothiocyanate
Reactant of Route 5
N-Methylwelwitindolinone C isothiocyanate
Reactant of Route 6
N-Methylwelwitindolinone C isothiocyanate

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